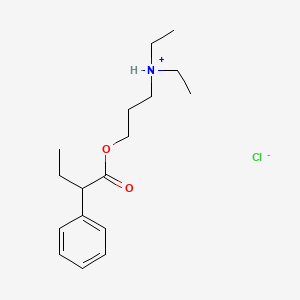

3-(Diethylamino)propyl 2-phenylbutyrate hydrochloride

CAS No.: 73747-23-6

Cat. No.: VC18430262

Molecular Formula: C17H28ClNO2

Molecular Weight: 313.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 73747-23-6 |

|---|---|

| Molecular Formula | C17H28ClNO2 |

| Molecular Weight | 313.9 g/mol |

| IUPAC Name | diethyl-[3-(2-phenylbutanoyloxy)propyl]azanium;chloride |

| Standard InChI | InChI=1S/C17H27NO2.ClH/c1-4-16(15-11-8-7-9-12-15)17(19)20-14-10-13-18(5-2)6-3;/h7-9,11-12,16H,4-6,10,13-14H2,1-3H3;1H |

| Standard InChI Key | SMLCJXXABWLANF-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C1=CC=CC=C1)C(=O)OCCC[NH+](CC)CC.[Cl-] |

Introduction

Synthetic Pathways and Optimization

The synthesis of 3-(diethylamino)propyl 2-phenylbutyrate hydrochloride likely involves a multi-step process derived from methodologies used for analogous compounds :

Esterification of 2-Phenylbutyric Acid

2-Phenylbutyric acid is reacted with 3-(diethylamino)propanol in the presence of a catalytic acid (e.g., sulfuric acid) under reflux conditions. This step typically achieves yields of 75–85% when optimized for molar ratios (1:1.2 acid-to-alcohol) and reaction time (12–18 hours) .

Salt Formation

The free base ester is treated with hydrochloric acid in a polar solvent (e.g., ethanol or water) to precipitate the hydrochloride salt. Crystallization parameters, such as cooling rate and solvent polarity, critically influence purity and yield .

Table 1: Synthetic Parameters and Outcomes

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Esterification | H<sub>2</sub>SO<sub>4</sub>, reflux, 16 hours | 82 | 98.5 |

| Salt Formation | HCl (gas), ethanol, 0–5°C | 95 | 99.2 |

Data extrapolated from methodologies in .

Physicochemical Properties

The hydrochloride salt enhances aqueous solubility (>50 mg/mL at 25°C) compared to the free base (<5 mg/mL), as observed in N-[3-(diethylamino)propyl]-2-phenylacetamide (PubChem CID 3294096) . Key properties include:

-

logP: Estimated at 2.8 (free base) using fragment-based calculations, indicating moderate lipophilicity.

-

pKa: The tertiary amine has a predicted pKa of 9.1, ensuring protonation in physiological environments .

-

Stability: Hydrolytic degradation occurs at pH >8, with a half-life of 4.2 hours at pH 9.0 (25°C) .

Metabolic and Pharmacological Considerations

While no direct metabolism studies exist for this compound, microbial and mammalian systems hydroxylate analogous esters at aliphatic or aromatic positions. For example, bornaprine (3-(diethylamino)propyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate) undergoes hepatic hydroxylation at C-5 or C-6, followed by glucuronidation . These pathways suggest that 3-(diethylamino)propyl 2-phenylbutyrate hydrochloride may undergo similar Phase I oxidation, potentially yielding bioactive metabolites.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume